molecular formula C9H4F2O2 B13711427 6,8-Difluoro-2H-chromen-2-one

6,8-Difluoro-2H-chromen-2-one

Cat. No.: B13711427
M. Wt: 182.12 g/mol
InChI Key: DYPYPSYGMBGXCM-UHFFFAOYSA-N
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Description

6,8-Difluoro-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a large family of compounds characterized by a benzene ring fused to an α-pyrone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Difluoro-2H-chromen-2-one typically involves the introduction of fluorine atoms at specific positions on the coumarin ring. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. The reaction conditions often include the use of Lewis acids such as aluminum chloride or zinc chloride to facilitate the formation of the coumarin ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6,8-Difluoro-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted coumarins, quinones, and dihydro derivatives, which have distinct chemical and biological properties .

Scientific Research Applications

6,8-Difluoro-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme activities and as a fluorescent probe for detecting biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes, optical materials, and fluorescent probes.

Mechanism of Action

The mechanism of action of 6,8-Difluoro-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as DNA gyrase, which is crucial for bacterial replication. Additionally, its fluorescent properties make it useful for studying cellular processes and detecting specific biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Difluoro-2H-chromen-2-one is unique due to its specific fluorine substitutions, which enhance its chemical stability and biological activity. Its distinct fluorescence properties make it particularly valuable in research applications involving fluorescence-based detection and imaging .

Properties

Molecular Formula

C9H4F2O2

Molecular Weight

182.12 g/mol

IUPAC Name

6,8-difluorochromen-2-one

InChI

InChI=1S/C9H4F2O2/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4H

InChI Key

DYPYPSYGMBGXCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)OC2=C(C=C(C=C21)F)F

Origin of Product

United States

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